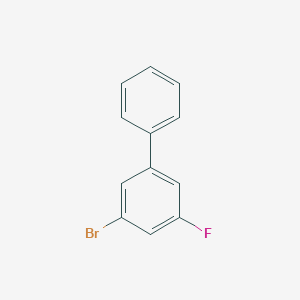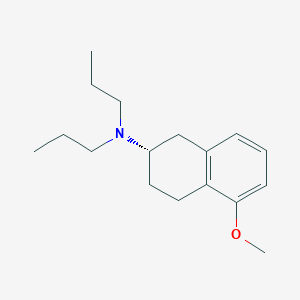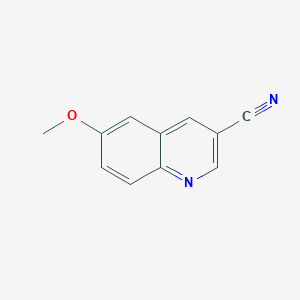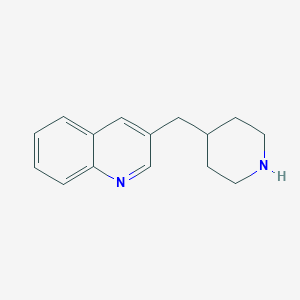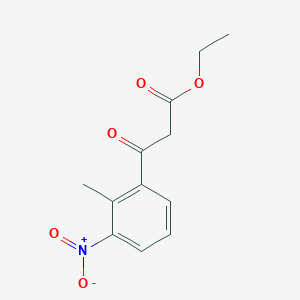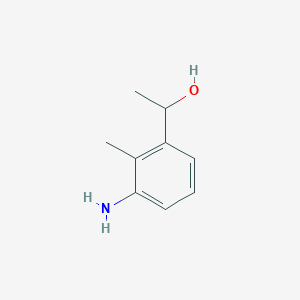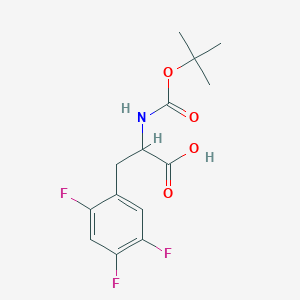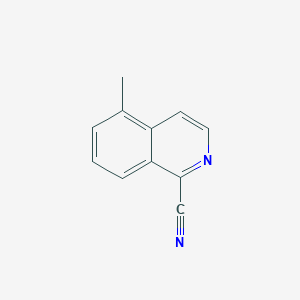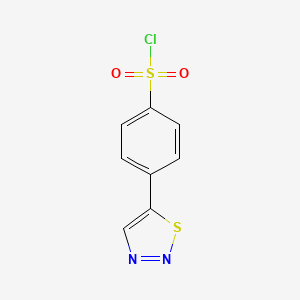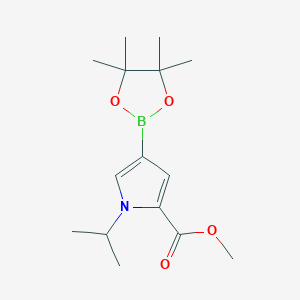
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
説明
“Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular formula of this compound is C12H21BN2O2 and its molecular weight is 236.12 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . It has a melting point of 41.0 to 45.0 °C . It is soluble in methanol .科学的研究の応用
Synthesis and Characterization
The compound Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boric acid ester intermediate, which plays a significant role in organic synthesis, particularly in the creation of complex molecules. Huang et al. (2021) focused on synthesizing and characterizing similar boric acid ester intermediates with benzene rings. They confirmed the structure of their compounds through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were conducted using single crystal X-ray diffraction, and molecular structures were calculated and validated using density functional theory (DFT). These processes highlighted the compounds' physicochemical properties, providing valuable insights into the structural dynamics and potential applications of similar compounds in organic synthesis and material science (Huang et al., 2021).
Applications in Polymer Synthesis
Compounds with the dioxaborolane moiety are pivotal in the development of novel materials, including polymers with unique optical and electronic properties. Welterlich, Charov, and Tieke (2012) described the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, achieved through palladium-catalyzed polycondensation. These polymers exhibited significant solubility in organic solvents and could have implications in various fields, including organic electronics and photovoltaics due to their optical characteristics (Welterlich et al., 2012).
Conjugated Polymer Synthesis
In a related study, Zhu et al. (2007) reported on the synthesis of highly luminescent conjugated polymers based on 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole (DPP) units. The research demonstrated the versatility of boron-containing intermediates in creating materials with promising applications in optoelectronics and photonics. These materials, derived from the strategic incorporation of dioxaborolane units, showed brilliant red colors and solubility in common organic solvents, indicating their potential for use in light-emitting diodes (LEDs) and other photonic devices (Zhu et al., 2007).
Molecular Structure and Theoretical Analysis
Further emphasizing the scientific significance of boron-containing compounds, Liao et al. (2022) explored the synthesis, characterization, and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Their work highlights the importance of these compounds in the development of new materials and chemical intermediates. Through comprehensive spectroscopic analysis and single-crystal X-ray diffraction, they confirmed the structure of their synthesized compounds, with DFT calculations corroborating the experimental data. This study underlines the role of boron-containing molecules in advancing the understanding of molecular structure and reactivity (Liao et al., 2022).
Safety and Hazards
特性
IUPAC Name |
methyl 1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-10(2)17-9-11(8-12(17)13(18)19-7)16-20-14(3,4)15(5,6)21-16/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYKGPBTBHFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



